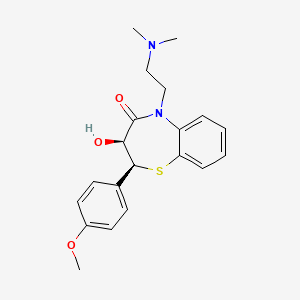
Decamethonium iodide
概要
説明
Decamethonium iodide is a depolarizing neuromuscular blocking agent used primarily in anesthesia to induce muscle paralysis. It is known for its ability to block the nicotinic acetylcholine receptors at the neuromuscular junction, leading to sustained depolarization and subsequent muscle relaxation . This compound has been historically significant in the development of muscle relaxants and has unique properties that distinguish it from other agents in its class.
作用機序
Target of Action
Decamethonium iodide primarily targets the nicotinic acetylcholine receptors in the motor endplate . These receptors play a crucial role in muscle contraction. When acetylcholine, a neurotransmitter, binds to these receptors, it triggers muscle contraction. This compound, due to its similarity to acetylcholine, acts as a partial agonist of these receptors .
Mode of Action
This compound binds to the nicotinic acetylcholine receptors in the motor endplate, blocking access to these receptors . In the process of binding, the receptor is activated, causing a process known as depolarization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By acting as an agonist of nicotinic acetylcholine receptors, this compound prevents the effects of acetylcholine, thereby inhibiting muscle contraction .
Pharmacokinetics
This compound is rapidly absorbed . .
Result of Action
The primary result of this compound’s action is muscle paralysis . By causing sustained depolarization of the motor endplate, it prevents muscle contraction, leading to paralysis .
生化学分析
Biochemical Properties
Decamethonium iodide is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor . It binds to the nicotinic acetycholine receptors in the motor endplate and blocks access to the receptors .
Cellular Effects
This compound acts as a depolarizing muscle relaxant or neuromuscular blocking agent . It prevents the effects of acetylcholine at the neuromuscular junction by causing depolarization . This prevents the neural stimulus from affecting the muscle .
Molecular Mechanism
This compound binds to the nicotinic acetycholine receptors in the motor endplate and blocks access to the receptors . Since this compound is not degraded in the neuromuscular junction, the depolarized membrane remains depolarized and unresponsive to normal acetylcholine release .
Dosage Effects in Animal Models
In animal experiments, this compound is extensively used as a neuromuscular blocking agent
準備方法
Synthetic Routes and Reaction Conditions: Decamethonium iodide can be synthesized through the reaction of decamethylene dibromide with trimethylamine, followed by the addition of potassium iodide to form the iodide salt. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. The compound is often crystallized from aqueous solutions to obtain a solid form suitable for medical applications .
化学反応の分析
Types of Reactions: Decamethonium iodide primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. It can also participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the iodide ion.
Reaction Conditions: These reactions typically occur in aqueous or alcoholic solutions at elevated temperatures to enhance the reaction rate.
Major Products: The major products of these reactions depend on the nucleophile used. For instance, when reacted with sodium hydroxide, the product would be decamethonium hydroxide .
科学的研究の応用
Decamethonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium salts in various chemical reactions.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and the effects of neuromuscular blocking agents.
Medicine: It has been used in clinical settings to induce muscle relaxation during surgical procedures. .
類似化合物との比較
- Succinylcholine
- Hexamethonium
- Tubocurarine
- Pancuronium
特性
CAS番号 |
1420-40-2 |
|---|---|
分子式 |
C16H38IN2+ |
分子量 |
385.39 g/mol |
IUPAC名 |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium;iodide |
InChI |
InChI=1S/C16H38N2.HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |
InChIキー |
NHMSUPHQUHLGDN-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-].[I-] |
正規SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-] |
外観 |
Solid powder |
Key on ui other cas no. |
1420-40-2 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
156-74-1 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)


![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)







![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)


